1-(2-Chlorophenyl)-5-(4-chlorophenyl)-1,2,4-triazole
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Overview
Description
1-(2-Chlorophenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazole is a chemical compound characterized by the presence of two chlorophenyl groups attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with 4-chlorophenylhydrazine in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions often carried out in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
1-(2-Chlorophenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane: Shares structural similarities but differs in the presence of dichloroethane moiety.
2-(2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetamide: Another compound with chlorophenyl groups but with different functional groups and applications.
Uniqueness: 1-(2-Chlorophenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazole is unique due to its triazole ring structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5790-13-6 |
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Molecular Formula |
C14H9Cl2N3 |
Molecular Weight |
290.1 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-5-(4-chlorophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C14H9Cl2N3/c15-11-7-5-10(6-8-11)14-17-9-18-19(14)13-4-2-1-3-12(13)16/h1-9H |
InChI Key |
SYGMEBOLCKRVBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NC=N2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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